Differential 5-Lipoxygenase (5-LOX) Inhibition Potency vs. mPGES-1 and Other Triazaspiro Scaffolds
1,2,5-Triazaspiro[2.5]oct-1-ene demonstrates a 4-fold selectivity for inhibiting 5-LOX (IC50 = 700 nM) over microsomal prostaglandin E synthase-1 (mPGES-1, IC50 = 2,800 nM) [1]. This contrasts sharply with the 6,5-spiro analog, which shows no significant 5-LOX activity but is a potent DHFR inhibitor (IC50 = 2.3 nM) [2].
| Evidence Dimension | Enzyme Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | IC50 = 700 nM (5-LOX); IC50 = 2,800 nM (mPGES-1) |
| Comparator Or Baseline | 6,5-Spiro bicyclic system (IC50 = 2.3 nM for DHFR, no 5-LOX data) |
| Quantified Difference | 4-fold selectivity for 5-LOX over mPGES-1; >300-fold difference in target profile compared to the 6,5-spiro analog |
| Conditions | Inhibition of 5-LOX in fMLP-stimulated human PMNL cells; mPGES-1 inhibition in IL-1beta-stimulated A549 cell microsomes |
Why This Matters
This profile makes 1,2,5-triazaspiro[2.5]oct-1-ene a specialized tool for dissecting 5-LOX-dependent inflammatory pathways, a purpose for which a DHFR-inhibiting analog would be wholly inappropriate.
- [1] BindingDB. BDBM50351418 CHEMBL1819391. Activity data for 1,2,5-triazaspiro[2.5]oct-1-ene. Accessed 2026. View Source
- [2] Journal article. Antiproliferative Activity Against MCF-7 Breast Cancer Cells by Diamino-Triazaspirodiene Antifolates. Accessed 2026. View Source
